The synthesis of DFP-11207 involves several key steps, focusing on optimizing yield and purity while maintaining biological activity. The primary components synthesized include:
The industrial production process combines these components in specific formulations to ensure desired pharmacokinetic and pharmacodynamic properties.
The molecular formula for DFP-11207 is . Its structure consists of three active components that work synergistically:
DFP-11207 undergoes several critical chemical reactions:
DFP-11207 exerts its effects through a multifaceted mechanism:
Property | Data |
---|---|
Molecular Formula | |
Appearance | Solid powder |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under physiological conditions but hydrolyzed in biological systems |
These properties contribute to DFP-11207's effectiveness as an anticancer agent while also influencing its formulation for clinical use .
DFP-11207 has shown promising applications in treating various gastrointestinal cancers, including:
Clinical studies indicate that DFP-11207 may offer improved tolerability compared to traditional formulations of 5-fluorouracil while maintaining or enhancing antitumor activity . Its unique formulation allows it to be used as a monotherapy or in combination with other chemotherapeutic agents, making it an attractive option for patients who have previously experienced severe side effects from standard treatments involving 5-fluorouracil.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3